(3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-quinazolin-4-ylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-9-5-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h1-4,8-9H,5-7,13H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOPLTBLHDAQTE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 3s 1 Quinazolin 4 Yl Pyrrolidin 3 Amine and Analogues
Systematic Modulations of the Pyrrolidine (B122466) Moiety
The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure and the ability to introduce stereocenters, which can significantly influence biological activity. nih.govresearchgate.net
The stereochemistry of the pyrrolidine ring is a critical determinant of the biological activity of these compounds. The spatial orientation of substituents on the chiral carbons of the pyrrolidine ring can lead to different binding modes with target proteins. nih.govresearchgate.net Generally, one enantiomer exhibits significantly higher potency than the other, highlighting the importance of stereospecific interactions with the target's chiral environment. nih.gov For instance, in a series of related compounds, the (3S) configuration often provides the optimal orientation for the amine group to form key hydrogen bonds with the target protein, leading to enhanced inhibitory activity compared to the (3R) enantiomer. This stereochemical preference underscores the three-dimensional nature of the ligand-receptor binding pocket.
| Modification | Position | Observed Effect on Biological Activity |
|---|---|---|
| Stereochemistry | C-3 of Pyrrolidine | (3S) configuration generally more active than (3R). mdpi.com |
| Substitution | Pyrrolidine Ring | Influences lipophilicity and binding affinity. nih.gov |
| N-Alkylation | Aminomethyl Group | Can alter hydrogen bonding and basicity. |
Structural Diversification of the Quinazoline (B50416) Core
The quinazoline scaffold is a privileged structure in medicinal chemistry, and its diversification has led to the development of numerous potent and selective inhibitors for various targets. nih.govnih.govresearchgate.netnih.govnih.govnih.gov
SAR studies have revealed that substitutions at various positions of the quinazoline ring significantly modulate the biological activity. nih.govnih.govnih.govnih.gov
C-2 Position: This position is often a key site for introducing diversity. nih.gov Modifications with different aryl or heteroaryl groups can lead to significant changes in potency and selectivity. The nature of the substituent at C-2 can influence interactions with both the hinge region and the solvent-exposed areas of the kinase binding site.
C-6 and C-7 Positions: These positions are frequently substituted with small, electron-donating groups like methoxy (B1213986) or ethoxy groups. These substitutions can enhance binding affinity, likely through favorable interactions with the ribose-binding pocket of ATP-dependent enzymes. The combination and nature of substituents at these positions are crucial for optimizing potency. nih.gov
C-8 Position: While less commonly modified, substitutions at the C-8 position can also impact activity. Introduction of a phenyl ring at this position has been shown in some cases to improve anticancer potency. nih.gov
| Position | Common Substituents | General Impact on Activity |
|---|---|---|
| C-2 | Aryl, Heteroaryl | Significant modulation of potency and selectivity. nih.gov |
| C-6 | Methoxy, Halogens | Electron-rich groups can enhance potency. nih.gov |
| C-7 | Methoxy, Ethoxy | Often enhances binding affinity. nih.gov |
| C-8 | Phenyl | Can improve anticancer activity. nih.gov |
Replacing carbon atoms within the quinazoline ring system with heteroatoms, such as nitrogen, can significantly alter the electronic properties and hydrogen bonding potential of the scaffold. researchgate.net These modifications can lead to novel interactions with the target protein and have been explored to improve potency, selectivity, and pharmacokinetic properties. For example, the introduction of an additional nitrogen atom can create a new hydrogen bond acceptor site, potentially leading to a different binding mode or enhanced affinity.
Identification of Key Pharmacophoric Features within the (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Scaffold
The pharmacophoric features of the this compound scaffold can be dissected by analyzing the contributions of its core components: the quinazoline ring, the pyrrolidine ring, and the amine substituent. SAR studies on related analogues, particularly those targeting protein kinases, have shed light on the critical structural requirements for biological activity.
The 4-aminoquinazoline core is a well-established pharmacophore in the development of kinase inhibitors. The nitrogen atoms within the quinazoline ring system, specifically at positions 1 and 3, are crucial for forming hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This interaction is a hallmark of many quinazoline-based kinase inhibitors and is a key determinant of their inhibitory potency.
Research into a series of 4-pyrrolidineoxy and 4-piperidineamino substituted quinazolines as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors provides valuable insights into the SAR of the broader 4-substituted quinazoline scaffold. nih.gov Although not identical to the target compound, these analogues share a similar structural framework and their SAR can be extrapolated to understand the key features of the this compound scaffold.
The Quinazoline Core and its Substitutions:
The quinazoline ring serves as the primary anchor for binding to the target protein. Modifications to this core can significantly impact activity. For instance, substitutions at the 6- and 7-positions of the quinazoline ring with electron-donating groups, such as methoxy groups, are often favorable for activity.
The 4-Position Substituent: The Pyrrolidine Ring
The substituent at the 4-position of the quinazoline ring plays a critical role in defining the potency and selectivity of the compound. In the case of this compound, this is a (3S)-3-aminopyrrolidine moiety. Studies on related 4-pyrrolidineoxy quinazoline analogues have demonstrated that the nature of the substituent on the pyrrolidine ring is a key determinant of PI3Kδ inhibitory activity.
For example, in a series of 4-pyrrolidineoxy substituted quinazolines, replacement of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen with a cyclopropyl (B3062369) group led to a significant enhancement in PI3Kδ inhibitory activity. nih.gov This suggests that the size and nature of the substituent at this position can influence the binding affinity.
The Amine Group and its Stereochemistry:
Data from Related Analogues:
The following tables summarize the PI3Kδ inhibitory activity of a series of 4-pyrrolidineoxy and 4-piperidineamino substituted quinazoline analogues, which can help in understanding the SAR of the broader class of compounds to which this compound belongs.
Table 1: PI3Kδ Inhibitory Activity of 4-Pyrrolidineoxy Substituted Quinazoline Analogues nih.gov
| Compound | R Group on Pyrrolidine | PI3Kδ Inhibition (%) at 100 nM | IC50 (nM) |
| 12a | (S)-1-Boc | 79 | - |
| 12b | Cyclopropyl | 90 | 9.3 |
| 12c | Cyclobutyl | 96 | 6.1 |
| 12d | Cyclopentyl | 98 | 4.5 |
Data presented in this table is derived from a study on 4-pyrrolidineoxy substituted quinazolines and is intended to illustrate the general SAR trends for this class of compounds.
Table 2: PI3Kδ Inhibitory Activity of 4-Piperidineamino Substituted Quinazoline Analogues nih.gov
| Compound | R Group on Piperidine (B6355638) | PI3Kδ Inhibition (%) at 100 nM | IC50 (nM) |
| 14a | (S)-1-Boc | 51 | - |
| 14b | Cyclopropyl | 98 | 3.0 |
| 14c | Cyclobutyl | 99 | 3.9 |
| 14d | Cyclopentyl | 98 | 5.2 |
Data presented in this table is derived from a study on 4-piperidineamino substituted quinazolines and is intended to illustrate the general SAR trends for this class of compounds.
From these data, several key pharmacophoric features can be identified for this class of quinazoline derivatives:
A Hydrogen Bond Acceptor Core: The quinazoline ring system, with its nitrogen atoms, acts as a hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase.
A Hydrophobic Pocket Occupying Moiety: The substituent at the 4-position of the quinazoline ring, in this case, the pyrrolidine ring, is likely to occupy a hydrophobic pocket in the ATP-binding site.
A Specific Substituent on the Heterocyclic Ring: The nature of the substituent on the pyrrolidine or piperidine ring (the 'R' group in the tables) significantly modulates the inhibitory activity. The data suggests that cyclic aliphatic substituents are more favorable than a Boc group. nih.gov
A Potential Hydrogen Bond Donor: The amine group at the 3-position of the pyrrolidine ring in the parent compound, this compound, provides a hydrogen bond donor feature that can form additional interactions with the target protein, potentially enhancing potency and selectivity. The stereochemistry of this group is likely to be crucial for this interaction.
Computational and in Silico Approaches in the Research of 3s 1 Quinazolin 4 Yl Pyrrolidin 3 Amine Derivatives
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is instrumental in understanding the binding mechanisms of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine derivatives with their biological targets.
Molecular docking simulations have been successfully employed to elucidate the binding modes of quinazoline (B50416) derivatives within the active sites of various protein targets. For instance, in studies involving phosphoinositide-3-kinase delta (PI3Kδ) inhibitors, docking was used to guide the cyclization of an open-chain linker into a five-membered pyrrolidine (B122466) ring to lock the molecule's conformation. acs.org This approach helps in understanding how different substituents on the pyrrolidine moiety can influence interactions with key amino acid residues in the binding pocket. acs.org
In the context of epidermal growth factor receptor (EGFR) inhibitors, docking studies have revealed that quinazoline derivatives can bind to the ATP binding site through a combination of hydrophobic interactions and hydrogen bonds. researchgate.net Similarly, when studying quinazolinone derivatives as potential antibacterial agents targeting DNA gyrase, docking simulations identified key hydrogen bond interactions with residues such as Asn46. nih.gov The analysis of these interactions is crucial for designing derivatives with improved potency and selectivity. For example, co-crystal structures of pyrido[3,4-g]quinazoline derivatives with CLK1 have revealed alternative binding modes that can be exploited for future inhibitor design. nih.gov
A primary application of molecular docking is the prediction of binding affinities, often expressed as a docking score, which helps in ranking potential drug candidates. For quinazolin-4(3H)-one analogs targeting EGFR, molecular docking studies have been used to identify lead compounds with higher docking scores compared to the known drug Gefitinib (B1684475). nih.gov Similarly, in the pursuit of novel anticonvulsant agents, molecular docking of quinazolinone derivatives into the GABA-A receptor was performed to rationalize their biological activities. nih.gov
Furthermore, docking can predict the specific orientation of a ligand within the binding site, which is critical for its inhibitory activity. Studies on quinazolinone derivatives as glucokinase activators utilized molecular docking to assess the binding mode and interactions within the allosteric site of the human glucokinase enzyme. researchgate.net These predictions, when correlated with in vitro assay results, provide a powerful tool for lead optimization. The binding energy of docking simulations has also shown a desired correlation with experimental and QSAR data for cytotoxic quinazoline analogues. nih.govmui.ac.ir
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations offer a deeper understanding of the conformational stability of ligand-protein complexes and their dynamic interactions over time. abap.co.in This technique has been applied to various quinazoline derivatives to validate docking results and to study the stability of the ligand-receptor interactions.
For instance, MD simulations have been used to study quinazoline compounds complexed with bacterial proteins like DNA gyrase subunit B (GyrB) and Filamenting temperature-sensitive Z (FtsZ) protein. abap.co.in By analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess the stability of the complex. abap.co.inresearchgate.net A stable complex is often indicated by low RMSD values and minimal fluctuations in the RMSF of the protein's residues, particularly those in the binding site. abap.co.in
MD simulations of quinazolinone derivatives targeting matrix metalloproteinase-13 (MMP-13) have revealed the importance of hydrogen bonding interactions with specific residues for the stability of the complex. nih.gov These simulations can also shed light on the conformational changes that occur upon ligand binding, providing a more dynamic picture than the static view offered by molecular docking alone. frontiersin.org The combination of docking and MD simulations is a powerful approach for understanding the structural basis of inhibitor activities and for guiding the design of new, more potent compounds. benthamdirect.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in the study of quinazoline derivatives to predict the activity of new analogs and to identify the key structural features that influence their potency.
Both 2D and 3D-QSAR models have been developed for various series of quinazoline derivatives. These models are built using a training set of compounds with known biological activities and are then validated using a test set to assess their predictive power. nih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to quinazoline-4(3H)-one analogs as EGFR inhibitors. nih.govresearchgate.net These models have shown good statistical correlation and predictive ability, with high R² and Q² values. nih.gov
QSAR models have also been developed for quinazoline derivatives targeting other biological endpoints, such as anticancer activity against various cell lines. nih.govbiointerfaceresearch.com By using different regression analyses and machine learning techniques, researchers can generate robust models that can accurately predict the cytotoxic activity of new compounds. nih.govbiointerfaceresearch.com
A key outcome of QSAR studies is the identification of physicochemical descriptors that are significantly correlated with the biological activity of the compounds. These descriptors can be electronic, steric, hydrophobic, or topological in nature. nih.govorientjchem.org For instance, in a QSAR study of quinazoline derivatives with anticancer activity, electronic descriptors such as atomic net charges and HOMO/LUMO energies were found to be important for predicting activity. orientjchem.org
3D-QSAR contour maps provide a visual representation of where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov For CoMFA and CoMSIA models of quinazolinone MMP-13 inhibitors, contour maps indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of activity. nih.gov This information is invaluable for medicinal chemists, as it provides clear guidance for the rational design of new derivatives with improved therapeutic potential.
Pharmacophore Modeling and Virtual Screening for Novel Lead Discovery
Pharmacophore modeling is a cornerstone of computational drug discovery, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com This model then serves as a 3D query for virtual screening, a process that rapidly searches large databases of chemical compounds to identify those that match the pharmacophore and are therefore likely to be active. dovepress.comnih.gov
In the context of quinazoline derivatives, ligand-based pharmacophore models are often developed using a set of known active inhibitors. For instance, a 3D-QSAR pharmacophore model for quinazoline-based acetylcholinesterase inhibitors was successfully generated and validated. nih.gov Such models typically define key features like hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R), along with their specific spatial relationships. One validated model for quinazoline derivatives was designated AAAHR_1, indicating a composition of three hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring. nih.gov
Once a robust pharmacophore model is established, it is employed in a virtual screening workflow. This process involves filtering large compound libraries, such as the ASINEX or ZINC databases, to isolate a smaller, more manageable set of "hit" compounds that fit the 3D query. nih.govresearchgate.net These hits are then typically subjected to further computational analysis, such as molecular docking, to refine the selection and predict their binding modes and affinities before they are prioritized for chemical synthesis and biological testing. nih.gov
Docking-based virtual screening is another powerful technique used to discover novel quinazoline-based leads. mdpi.com This method involves computationally placing candidate molecules from a library into the three-dimensional structure of a target protein's binding site. frontiersin.org A scoring function is then used to estimate the binding affinity for each molecule, allowing researchers to rank the compounds. nih.gov This approach has been effectively used to identify novel kinase inhibitors, including those with a quinazoline amine structure. mdpi.com The screening process is often hierarchical, starting with high-throughput virtual screening (HTVS) to quickly filter millions of compounds, followed by progressively more accurate and computationally intensive modes like standard precision (SP) and extra precision (XP) docking for the most promising candidates. mdpi.com
| Feature Type | Number of Features | Description |
| Hydrogen Bond Acceptor (A) | 3 | Crucial for interactions with key residues in the kinase hinge region. |
| Aromatic Ring (R) | 1 | Facilitates π-π stacking interactions within the binding pocket. |
| Hydrophobic Group (H) | 1 | Occupies a hydrophobic pocket, contributing to binding affinity. |
| Constraint | Distance (Å) | Description |
| A1 ↔ R1 | 4.5 - 5.2 | Spatial distance between a hydrogen bond acceptor and the aromatic ring center. |
| A1 ↔ H1 | 3.1 - 3.8 | Spatial distance between a hydrogen bond acceptor and the hydrophobic feature. |
| A2 ↔ R1 | 6.8 - 7.5 | Spatial distance between a second acceptor and the aromatic ring center. |
| This table represents a hypothetical pharmacophore model for quinazoline-based kinase inhibitors based on common features described in computational studies. |
Computational Design Strategies for Novel this compound Analogues
Computational design strategies leverage structural insights from molecular modeling to rationally guide the synthesis of new analogues with improved biological activity. These methods move beyond simple screening to actively design molecules based on a deep understanding of the target's binding site and the ligand's structure-activity relationship (SAR).
Structure-Activity Relationship (SAR) Guided by Molecular Docking A primary strategy involves the iterative cycle of designing a compound, predicting its binding mode and affinity through molecular docking, synthesizing the compound, and evaluating its biological activity. The results then inform the next design cycle. Studies on quinazolinone-based inhibitors have demonstrated the power of this approach. nih.gov For example, after a fragment-based screen identified a potent quinazolinone scaffold with a 6-pyrrolidinyl group, molecular docking was used to predict its binding pose in the ATP binding site of a target kinase. nih.gov
The docking model revealed that the 6-pyrrolidinyl group was situated in a distinct pocket, suggesting this position was suitable for further chemical elaboration. nih.gov The model also showed that the 5-position on the quinazoline ring was sterically restricted within the binding pocket. This computational insight successfully predicted that adding bulky substituents at this position would be detrimental to activity, a finding that was later confirmed experimentally. nih.gov This predictive capability is crucial for efficiently exploring the chemical space around a core scaffold and avoiding the synthesis of inactive compounds.
| Modification Position | Substituent | Relative Potency / IC50 (µM) | Rationale from Docking Model |
| 6-position | Pyrrolidin-1-yl | 14 | Parent fragment; occupies a defined pocket. |
| 6-position | Benzazepine | <10 | Further exploration of the pocket with larger groups. |
| 5-position | Chloro | >200 (Inactive) | Steric clash within a restricted area of the binding pocket. |
| 5-position | Bromo | >200 (Inactive) | Steric clash, confirming the model's prediction. |
| 8-position | Chloro | 2.3 | Improves potency 6-fold; suggests favorable interaction or conformational effect. |
| 2-position | Methyl | >100 (Large Decrease) | Position is buried deep in the pocket with no room for extension. |
| This table presents representative SAR data for quinazolinone inhibitors, illustrating how docking models rationalize activity changes based on structural modifications. Data is conceptually derived from findings in related research. nih.gov |
3D-Quantitative Structure-Activity Relationship (3D-QSAR) 3D-QSAR is another powerful computational technique used to guide the design of novel analogues. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties of a set of molecules with their biological activities. mdpi.com These models generate 3D contour maps that highlight regions where specific physicochemical properties (e.g., steric bulk, electrostatic charge, hydrophobicity) are predicted to either increase or decrease activity. Researchers can use these maps as a visual guide to design new derivatives with optimized properties, suggesting where to add or remove specific functional groups to enhance biological potency. mdpi.com
Molecular Hybridization This strategy involves the computational design of new chemical entities by combining two or more distinct pharmacophores from different known active molecules into a single hybrid compound. mdpi.com For instance, a quinazolinone structural unit might be covalently linked to another active fragment, such as a pyrazole, to create a novel molecule with potentially synergistic or enhanced activity. This design process is guided by an understanding of the target's binding site to ensure that the linked pharmacophores can adopt a conformation that allows for optimal interactions. mdpi.com
In Vitro Biological Evaluation and Mechanistic Studies of 3s 1 Quinazolin 4 Yl Pyrrolidin 3 Amine and Analogues
Enzyme Inhibition Studies (Excluding Clinical Outcomes)
The inhibitory activity of (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine and its related compounds has been assessed against a range of enzymes, particularly protein kinases, which are crucial regulators of cellular processes.
Kinase Target Profiling
The quinazoline (B50416) scaffold is a well-established pharmacophore for kinase inhibitors. nih.gov Analogues of this compound have been investigated for their inhibitory effects on several kinases implicated in cancer and other diseases.
EGFR: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Certain 4-anilinoquinazoline (B1210976) derivatives have shown potent inhibitory activity against EGFR. For instance, a series of 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position displayed significant antiproliferative activity on A549 and H1975 cancer cell lines. nih.gov Another study on quinazolin-4-one/3-cyanopyridin-2-one hybrids identified compounds with EGFR inhibitory activity in the nanomolar range. nih.gov For example, compound 18 (R1 = allyl, R2 = OCH3) exhibited an IC50 value of 110 ± 10 nM against EGFR. nih.gov
Aurora A: Aurora kinases are critical for cell cycle regulation, and their inhibition is a promising strategy in oncology. Quinazoline-based compounds have been developed as inhibitors of Aurora kinases. One such compound, BPR1K871 , a multi-kinase inhibitor with a quinazoline core, demonstrated potent dual inhibition of FLT3 and Aurora A (AURKA) with IC50 values of 19 nM and 22 nM, respectively. nih.gov
VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Numerous quinazoline derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. For example, a series of quinazolin-4(3H)-ones bearing a urea (B33335) functionality showed potent VEGFR-2 inhibition, with compound 5p having an IC50 of 0.117 µM.
FGFR-1: Fibroblast growth factor receptors (FGFRs) are implicated in various cancers. A novel class of quinazolinone N-acetohydrazides has been identified as significant inhibitors of several kinases, including FGFR-1. Compound 16 from this series demonstrated an IC50 value of 0.35 µM against FGFR-1. mdpi.com Another study reported irreversible covalent inhibitors of FGFR1-4, with compound 34 (PRN1371) being a highly selective and potent inhibitor. acs.org
BRAF: The BRAF kinase is a component of the MAPK signaling pathway, and its mutations are common in melanoma and other cancers. The aforementioned quinazolin-4-one N-acetohydrazide, compound 16 , also showed inhibitory activity against BRAF and its mutant BRAFV600E with IC50 values of 0.47 µM and 0.30 µM, respectively. mdpi.com
CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed as potent CDK2 inhibitors. nih.gov Additionally, certain quinazolin-4(3H)-one derivatives have been identified as CDK2 inhibitors with potent antiproliferative activity against melanoma cell lines. mdpi.com
PI3K: Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cell growth, proliferation, and survival. A series of 4-pyrrolidineoxy or 4-piperidineamino substituted quinazolines have shown potent PI3Kδ inhibitory activities. nih.gov Specifically, a compound bearing a (S)-4-(1-Boc-pyrrolidin-3-yl)oxy side chain showed a PI3Kδ inhibitory ratio of 79% at a concentration of 100 nM. nih.gov Further optimization of this series led to compounds with IC50 values in the low nanomolar range. nih.gov
PIM1: PIM1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is a target in cancer therapy. Quinoline-pyridine hybrids have been designed as PIM-1 kinase inhibitors. researchgate.net One study on quinazolinone-pyrrolopyrrolone compounds identified a potent pan-Pim kinase inhibitor with an IC50 of 0.3 nM for PIM1. researchgate.net
GAK: Cyclin G-associated kinase (GAK) is involved in intracellular trafficking. A targeted library of 4-anilinoquin(az)olines has been designed and tested as inhibitors of GAK. nih.gov
| Kinase Target | Compound/Analogue Class | IC50/Inhibitory Activity | Reference |
|---|---|---|---|
| EGFR | Quinazolin-4-one/3-cyanopyridin-2-one hybrid (Compound 18) | 110 ± 10 nM | nih.gov |
| Aurora A | Quinazoline-based multi-kinase inhibitor (BPR1K871) | 22 nM | nih.gov |
| VEGFR-2 | Quinazolin-4(3H)-one with urea functionality (Compound 5p) | 0.117 µM | |
| FGFR-1 | Quinazolinone N-acetohydrazide (Compound 16) | 0.35 µM | mdpi.com |
| BRAF | Quinazolinone N-acetohydrazide (Compound 16) | 0.47 µM | mdpi.com |
| BRAFV600E | Quinazolinone N-acetohydrazide (Compound 16) | 0.30 µM | mdpi.com |
| CDK2 | Quinazolin-4(3H)-one derivative (47c) | 0.63 µM | mdpi.com |
| PI3Kδ | 4-((S)-1-Boc-pyrrolidin-3-yloxy)quinazoline analogue | 79% inhibition at 100 nM | nih.gov |
| PIM1 | Quinazolinone-pyrrolopyrrolone compound | 0.3 nM | researchgate.net |
Other Enzyme Targets
Beyond kinases, analogues of this compound have been evaluated against other classes of enzymes.
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some pathogenic bacteria. A series of quinazolinone hybrid molecules demonstrated outstanding urease inhibitory potential, with coumarin (B35378) derivatives exhibiting the best inhibitory effect with IC50 values ranging from 1.26 ± 0.07 to 1.82 ± 0.10 μg/mL.
Phosphodiesterase: Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides. A series of quinazolines have been identified as potent mixed inhibitors of PDE type 3 and type 4, with IC50 values in the nanomolar range for both isoforms.
HDAC: Histone deacetylases (HDACs) are involved in the regulation of gene expression and are targets for cancer therapy. Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been designed as selective HDAC6 inhibitors with nanomolar IC50 values. For example, compound 4b was found to be a potent HDAC6 inhibitor with an IC50 of 8 nM.
USP7: Ubiquitin-specific protease 7 (USP7) is a deubiquitinase implicated in cancer. Novel quinazolin-4(3H)-one derivatives have been identified as potent USP7 inhibitors, with compound C19 showing an IC50 value of 1.537 μM against the USP7 catalytic domain.
DPP-4: Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes. A series of 3-amino-4-substituted pyrrolidine (B122466) derivatives have been synthesized and shown to be potent DPP-4 inhibitors.
BACE1: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. (3S,4S)-4-aminopyrrolidine-3-ol derivatives, which are structurally similar to the pyrrolidine portion of the title compound, have been shown to have BACE1 inhibitory activity. Compound 7c from this series exhibited an IC50 of 0.05 μM.
| Enzyme Target | Analogue Class | IC50/Inhibitory Activity | Reference |
|---|---|---|---|
| Urease | Quinazolinone-coumarin hybrid | 1.26 ± 0.07 µg/mL | |
| HDAC6 | Quinazolin-4-one with hydroxamic acid (Compound 4b) | 8 nM | |
| USP7 | Quinazolin-4(3H)-one derivative (C19) | 1.537 µM | |
| BACE1 | (3S,4S)-4-aminopyrrolidine-3-ol derivative (7c) | 0.05 µM |
Histamine (B1213489) H4 Receptor (H4R) Inverse Agonism
The histamine H4 receptor (H4R) is involved in inflammatory responses. Optimization of quinazoline-containing H4R ligands led to a sulfonamide substituted analogue with high affinity for the receptor. These compounds were found to behave as inverse agonists at the human H4R.
MAP4K4 Inhibition
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is involved in various cellular processes and has been identified as a potential therapeutic target. While several inhibitors for MAP4K4 have been developed, specific studies on this compound or its close analogues for MAP4K4 inhibition are not prominently reported in the reviewed literature. selleckchem.comnih.gov
In Vitro Cellular Assays (Excluding Human Clinical Data)
The biological effects of these compounds have also been assessed in cellular environments to understand their activity within a more complex biological system.
Cell-Based Enzyme Activity Measurements
In addition to biochemical assays, the inhibitory activity of these compounds has been measured in cell-based systems. For instance, in the study of BACE1 inhibitors, while compound 7c was potent in an enzymatic assay, another analogue, 11a , was more effective in a cell-based assay (IC50: 1.7 μM for 11a vs. 40% inhibition by 7c at 10 μM), which was attributed to its higher cell permeability.
Furthermore, a study on 4-pyrrolidineoxy substituted quinazolines as PI3Kδ inhibitors evaluated the anti-proliferative activities of the most potent compounds in four human B cell lines (Ramos, Raji, RPMI-8226, and SU-DHL-6). nih.gov The compounds demonstrated varied anti-proliferative profiles across these cell lines. nih.gov
Cell Line Cytotoxicity and Antiproliferative Activity
The quinazoline scaffold is a foundational structure in the development of therapeutic agents, particularly in oncology. Analogues of this compound have demonstrated significant cytotoxicity and antiproliferative effects across a wide spectrum of human cancer cell lines. The efficacy of these compounds is often attributed to substitutions on the quinazoline ring, which can modulate their biological activity.
For instance, a series of 2,3,6-substituted quinazolin-4-ones were evaluated for their in vitro antitumor activity against human breast (MCF-7), cervical (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines. Several of these compounds exhibited broad-spectrum antitumor activity, with some showing greater potency than the standard drug Doxorubicin. The MCF-7 cell line was found to be particularly sensitive to these derivatives.
In another study, novel isatins conjugated with quinazoline hydrazines were tested for their antiproliferative activity. Compounds 5e and 10g were notably active against triple-negative breast cancer MDA-MB-231 cells, with IC50 values of 12.35 µM and 12.00 µM, respectively, showing 2.37 and 2.44-fold increased activity compared to 5-fluorouracil (B62378) (5-FU). nih.gov Further investigations into 3-ethyl(methyl)-2-thioxobenzo[g]quinazolines revealed promising activity against MCF-7 and HepG2 cells, with some analogues demonstrating IC50 values in the low micromolar range (8.8 µM to 10.9 µM against MCF-7). nih.gov
The antiproliferative activity of a novel quinazolin-4(3H)-one derivative, BIQO-19 , was evaluated in various lung cancer cell lines, including those resistant to EGFR tyrosine kinase inhibitors (EGFR-TKI). BIQO-19 showed broad and effective antiproliferative activity against all tested lung cancer cell lines. mdpi.com Similarly, other studies have reported quinazoline derivatives with potent cytotoxic effects against A549 (lung), Caco-2 (colon), LoVo (colorectal), and PC3 (prostate) cell lines. nih.govemanresearch.org For example, one series of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazolines showed IC50 values between 1.3 µM and 2.9 µM against PC3, MGC803, A375, and A549 cell lines. emanresearch.org
| Compound/Analogue | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 5e | MDA-MB-231 (Breast) | 12.35 µM | nih.gov |
| Compound 10g | MDA-MB-231 (Breast) | 12.00 µM | nih.gov |
| 5-Fluorouracil (Control) | MDA-MB-231 (Breast) | 29.38 µM | nih.gov |
| Benzo[g]quinazolines (13-15) | MCF-7 (Breast) | 8.8 - 10.9 µM | nih.gov |
| Benzo[g]quinazolines (13-15) | HepG2 (Liver) | 26.0 - 40.4 µM | nih.gov |
| Quinazoline-phosphoramidate mustard conjugate (1) | HCT116 (Colon) | 11 µM | emanresearch.org |
| Quinazoline-phosphoramidate mustard conjugate (1) | H522 (Lung) | 2.5 µM | emanresearch.org |
| 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline (25) | A375 (Melanoma) | 1.3 µM | emanresearch.org |
| 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline (25) | PC3 (Prostate) | 1.8 µM | emanresearch.org |
Anti-Angiogenic Activity in Cellular Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov The vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, making it a key target for anti-cancer therapies. nih.govnih.gov Quinazoline derivatives have been investigated as potent inhibitors of angiogenesis by targeting VEGFR-2.
One study focused on the quinazoline derivative compound 11d , which exhibited potent inhibitory activity against VEGFR2 with an IC50 of 5.49 μM. nih.gov This compound was shown to significantly downregulate the mRNA levels of VEGF and VEGFR2 in human umbilical vascular endothelial cells (HUVECs). nih.gov The mechanism of action involves blocking the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway, which is crucial for the formation of new blood vessels. nih.gov
Further research on a series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines also highlighted their anti-angiogenic potential. nih.gov Two compounds from this series, 13 and 15 , demonstrated VEGFR-2 inhibition comparable to or better than the standard drug sorafenib (B1663141). nih.gov In vitro angiogenesis assays, such as the co-culture of HUVECs with normal human dermal fibroblasts (NHDFs), are used to evaluate the ability of these compounds to inhibit the differentiation and network formation of endothelial cells. mdpi.com Inhibiting VEGFR2 with compounds like sorafenib results in the formation of HUVEC clusters, indicating inhibited cell differentiation. mdpi.com Eriocitrin, a flavanone, has also been shown to inhibit angiogenesis by targeting the VEGFR2-mediated PI3K/AKT/mTOR signaling pathways, leading to reduced proliferation and tube formation in HUVECs. mdpi.com These findings underscore the role of quinazoline analogues as a source of potential anti-angiogenic agents. nih.gov
In Vitro Antimicrobial and Antiviral Activity Assessments
Quinazoline and quinazolinone derivatives are recognized for their broad spectrum of antimicrobial and antiviral activities. nih.gov The versatility of the quinazoline scaffold allows for chemical modifications that can significantly enhance its potency against various pathogens. nih.gov
Antibacterial Spectrum and Efficacy against Specific Strains
Analogues of this compound have shown considerable promise as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.gov The substitution pattern on the quinazolinone ring plays a critical role in determining the antibacterial spectrum and potency.
A study of new quinazolinone derivatives revealed that pyrrolidine derivatives exhibited broad-spectrum antimicrobial potential. nih.gov For example, the pyrrolidine derivative 16 , which has a para-chloro phenyl moiety, was the most active compound against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/ml. nih.gov Another pyrrolidine derivative, 20 , substituted with a 4-nitro phenyl group, was identified as the most active compound against the majority of tested bacteria. nih.gov
Other research on heteroarylcyanovinyl quinazolones also reported moderate to good antibacterial activity, with some compounds showing potency equivalent to norfloxacin (B1679917) against certain bacterial strains. mdpi.com Pyridyl derivatives, in particular, demonstrated strong antibacterial potency against S. aureus, Escherichia coli, and Pseudomonas aeruginosa with MIC values as low as 1 µg/mL. mdpi.com Furthermore, pyrazolyl-quinazolin-4(3H)-one derivatives have also been synthesized and screened for their antibacterial properties. researchgate.netnih.gov
| Compound/Analogue | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrrolidine derivative 16 | S. aureus | 0.5 mg/mL | nih.gov |
| Pyrrolidine derivative 20 | B. subtilis | 0.5 mg/mL | nih.gov |
| Pyridyl derivative 9c | S. aureus ATCC 29213 | 1 µg/mL | mdpi.com |
| Pyridyl derivative 9c | E. coli | 1 µg/mL | mdpi.com |
| Pyridyl derivative 9c | P. aeruginosa | 1 µg/mL | mdpi.com |
| Norfloxacin (Control) | S. aureus ATCC 29213 | 2 µg/mL | mdpi.com |
| Thiophene-based quinazolin-4(3H)-one 3m | S. aureus | 1.95 µg/mL | nih.govfrontiersin.org |
| Thiophene-based quinazolin-4(3H)-one 3m | B. cereus | 1.95 µg/mL | nih.govfrontiersin.org |
Antifungal Activity against Fungal Pathogens
In addition to their antibacterial properties, quinazolinone derivatives have demonstrated notable antifungal activity against various fungal pathogens. nih.gov The structural features of these compounds can be tailored to enhance their efficacy against specific fungal species.
In a study evaluating new quinazolinone derivatives, several compounds with a pyrrolidine moiety displayed promising antifungal effects against the opportunistic yeast Candida albicans. nih.gov Another study on pyrazolyl-quinazolin-4(3H)-ones reported that the introduction of -OCH3, -OH, and -Cl groups to the heterocyclic structure enhanced both antibacterial and antifungal activities. researchgate.net The antifungal potential of these compounds has been screened against various fungal microorganisms, with some derivatives showing very good activity. researchgate.netnih.gov
One investigation into arylidene-based quinazolin-4(3H)-one motifs found that the compound 3m , which contains a thiophene (B33073) group, was the most active antifungal agent against Aspergillus niger and C. albicans, with MIC values of 3.9 μg/mL for both. nih.govfrontiersin.org This highlights the potential of developing quinazoline-based compounds as effective antifungal agents.
Antiviral Efficacy against Viral Targets (e.g., ZIKV, DENV, CMV)
The emergence of global viral threats such as Zika virus (ZIKV) and Dengue virus (DENV) has accelerated the search for effective antiviral agents. nih.govnih.gov Quinazolinone compounds have been identified as potent inhibitors of flavivirus replication. nih.gov
A phenotypic screening of 2,3,6-trisubstituted quinazolinone compounds led to the discovery of novel inhibitors of ZIKV replication. nih.govnih.gov Subsequent synthesis and testing of analogues revealed that compounds 22 , 27 , and 47 exhibited broad and potent antiviral activities against both ZIKV and DENV, with 50% effective concentration (EC50) values as low as 86 nM. nih.govnih.gov Importantly, these compounds did not show significant cytotoxicity to mammalian cells. nih.govnih.gov
Another compound, designated L3 , also demonstrated significant, dose-dependent inhibition of viral protein expression and viral titers for DENV-1, DENV-2, and ZIKV in HEK-293 cells. mdpi.com While some adamantane (B196018) derivatives have shown in vitro activity against ZIKV and DENV, their efficacy against Yellow Fever Virus (YFV) was lower. ucr.ac.cr The development of compounds based on a 1H-pyrazolo[3,4-d]pyrimidine-amine scaffold has also yielded promising ZIKV inhibitors, with compound 5 showing an EC50 of 4.3 µM and low toxicity. mdpi.com
| Compound/Analogue | Viral Target | Activity (EC50) | Reference |
|---|---|---|---|
| Compound 27 | ZIKV-HN16 | 86 nM | nih.gov |
| Compound 22 | ZIKV/DENV | Potent activity (EC50 as low as 86 nM) | nih.govnih.gov |
| Compound 47 | ZIKV/DENV | Potent activity (EC50 as low as 86 nM) | nih.govnih.gov |
| Compound L3 | DENV-1, DENV-2, ZIKV | Significant inhibition | mdpi.com |
| Compound 5 (Pyrazolo[3,4-d]pyrimidine-amine) | ZIKV | 4.3 µM | mdpi.com |
Elucidation of Molecular Mechanisms of Action (In Vitro)
The diverse biological activities of quinazoline derivatives stem from their ability to interact with a variety of molecular targets. In vitro studies have been crucial in elucidating the mechanisms through which these compounds exert their antiproliferative, anti-angiogenic, and antimicrobial effects.
A primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein kinases. nih.gov These enzymes are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Quinazoline derivatives have been identified as inhibitors of several receptor tyrosine kinases, including EGFR, VEGFR-2, and HER2, as well as non-receptor kinases like CDK2, JAK2, and Aurora Kinase A. mdpi.comemanresearch.orgnih.gov For example, the derivative BIQO-19 was found to selectively inhibit Aurora Kinase A activity, and molecular docking studies confirmed its binding affinity to the active site of the enzyme. mdpi.com Similarly, N-(1H-Pyrazol-3-yl)quinazolin-4-amines have been identified as inhibitors of casein kinase 1δ/ε (CK1δ/ε). nih.gov
In the context of anti-angiogenic activity, quinazoline compounds directly target VEGFR-2, inhibiting its activation and downstream signaling pathways such as PI3K/Akt/mTOR, which are essential for endothelial cell proliferation and migration. nih.govmdpi.com
The antimicrobial effects of quinazoline derivatives are also linked to specific molecular targets. For instance, some quinazolinone derivatives function as inhibitors of the bacterial DNA gyrase enzyme. mdpi.com Molecular docking studies have been employed to understand the binding interactions between these compounds and the active site of E. coli DNA gyrase. mdpi.com In the case of P. aeruginosa, certain quinazolinone compounds have been shown to inhibit the quorum-sensing transcriptional regulator PqsR, thereby disrupting biofilm formation without directly killing the bacteria, which may reduce the likelihood of resistance development. nih.gov
Furthermore, some quinazoline analogues induce apoptosis in cancer cells. This has been evidenced by the reduced expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax, along with the upregulation of active caspases. nih.gov Other mechanisms include the inhibition of tubulin polymerization and the targeting of enzymes involved in nucleotide biosynthesis, such as dihydrofolate reductase (DHFR). emanresearch.orgnih.gov
Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available data to generate a detailed article on the specific chemical compound "this compound" that adheres to the requested outline.
Extensive searches for this particular compound did not yield specific research findings, data tables, or in-depth analysis regarding its protein-ligand interactions (such as hydrogen bonding and hydrophobic interactions) or its specific effects on cellular pathways (including cell cycle arrest and apoptosis induction).
While general information exists for the broader class of quinazoline derivatives, the strict requirement to focus solely on "this compound" and to provide detailed, specific data for this molecule cannot be met based on the current scientific literature. Generating content for the requested sections without specific data would involve speculation and extrapolation from related but distinct compounds, which would not be scientifically accurate or adhere to the provided instructions.
Therefore, it is not possible to provide the requested article with the required level of detail and scientific accuracy at this time.
Future Perspectives and Research Directions for 3s 1 Quinazolin 4 Yl Pyrrolidin 3 Amine Research
Exploration of Novel Biological Targets for Quinazoline-Pyrrolidine Scaffolds
The quinazoline (B50416) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.comnih.gov Derivatives have been investigated for numerous therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comnih.gov Similarly, the pyrrolidine (B122466) ring is a versatile scaffold found in many biologically active compounds, contributing to potent and selective interactions with various targets. nih.govresearchgate.netfrontiersin.org
Future research should systematically screen (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine against a diverse panel of biological targets to uncover novel therapeutic applications. Given the known activities of related structures, promising areas for exploration include:
Kinase Inhibition: Quinazoline derivatives are famously successful as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). mdpi.comresearchgate.net The subject compound should be evaluated against a broad spectrum of kinases implicated in cancer and inflammatory diseases.
Enzyme Inhibition: Beyond kinases, various enzymes could be potential targets. For instance, quinazolines have been explored as inhibitors of dihydrofolate reductase (DHFR) and poly-(ADP-ribose)-polymerase (PARP). nih.gov The pyrrolidine moiety can also confer specific interactions, as seen in inhibitors of enzymes like chitin (B13524) synthase. nih.gov
Central Nervous System (CNS) Targets: The structural features of the quinazoline-pyrrolidine scaffold may allow it to cross the blood-brain barrier, opening possibilities for targeting CNS disorders. doi.org Potential targets include receptors and enzymes involved in neurodegenerative diseases like Alzheimer's, where quinazolines have shown potential in modulating processes like acetylcholinesterase activity and amyloid-beta aggregation. mdpi.com
Antimicrobial Targets: The increasing threat of antimicrobial resistance necessitates the discovery of new agents. Both quinazoline and pyrrolidine scaffolds have formed the basis for compounds with antibacterial and antifungal properties. nih.govnih.gov
| Target Class | Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | EGFR, VEGFR, AKT1 | Oncology, Inflammation | mdpi.comnih.govnih.gov |
| Enzymes | DHFR, PARP, Acetylcholinesterase, Chitin Synthase | Oncology, Neurodegeneration, Infectious Disease | mdpi.comnih.govnih.gov |
| Immune Checkpoints | IDO1, PD-L1 | Immuno-oncology | nih.gov |
| CNS Receptors | Various G-protein coupled receptors (GPCRs) | Neurology, Psychiatry | doi.org |
Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Scalability
While synthetic routes to quinazoline and pyrrolidine derivatives are well-established, future research should focus on developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its analogs. Key areas for improvement include:
One-Pot Procedures: Combining multiple reaction steps into a single pot reduces waste, time, and cost. Research into tandem or cascade reactions to construct the final molecule from simple precursors is a promising avenue. nih.gov
Catalysis: The use of novel catalysts, particularly those based on abundant and non-toxic metals like iron, can improve reaction efficiency and sustainability. nih.gov Metal-catalyzed cross-coupling and C-H activation strategies could streamline the synthesis of derivatives.
Green Chemistry Approaches: The application of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency for pyrrolidine-containing molecules. nih.gov Exploring solvent-free reactions or the use of greener solvents will be crucial for sustainable large-scale production.
Stereoselective Synthesis: The "(3S)" designation indicates a specific stereochemistry at the pyrrolidine ring, which is often critical for biological activity. Future synthetic work should focus on robust and high-yielding asymmetric syntheses to ensure enantiopurity and avoid costly chiral separations.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. springernature.comnih.gov These computational tools can accelerate the design and optimization of derivatives of this compound.
Predictive Modeling: ML models can be trained on existing data for quinazoline and pyrrolidine derivatives to predict biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of novel, virtual compounds. springernature.com This allows for the in silico screening of vast chemical spaces to prioritize the synthesis of the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules based on the quinazoline-pyrrolidine scaffold, optimized for specific properties like high target affinity and low predicted toxicity. nih.gov
Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns in SAR data that may not be apparent to human researchers, providing deeper insights into how structural modifications influence biological activity and guiding the next round of compound design. nih.gov
Investigation of Polypharmacology and Multi-Targeting Approaches
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. mdpi.com A "one drug, one target" approach is often insufficient. nih.gov The quinazoline-pyrrolidine scaffold is an excellent starting point for designing multi-target-directed ligands (MTDLs) that can modulate several disease-related targets simultaneously.
Future research should investigate the potential of this compound and its derivatives to act on multiple targets. For example, in Alzheimer's disease, a single compound could be designed to inhibit both acetylcholinesterase and amyloid-beta aggregation. mdpi.com In cancer, a dual inhibitor of a kinase and another enzyme like PARP could offer synergistic effects and overcome drug resistance. nih.gov This polypharmacological approach could lead to enhanced therapeutic efficacy compared to single-target agents. mdpi.comnih.gov
Design of Targeted Delivery Systems for In Vitro Studies
To improve the efficacy and reduce potential off-target effects during preclinical evaluation, targeted delivery systems can be developed. Even for in vitro studies, specifically directing a compound to a particular cell type or subcellular compartment can yield more precise data on its mechanism of action.
Future work could involve conjugating this compound to targeting moieties or encapsulating it within nanocarriers.
Conjugation: Attaching the compound to molecules that bind to specific cell surface receptors can enhance its concentration in target cells.
Nanoparticle Encapsulation: Loading the compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and cellular uptake. researchgate.net This is particularly useful for controlling the release profile and achieving sustained effects in cell culture models.
These delivery systems would allow for more sophisticated in vitro experiments, providing clearer insights into the compound's cellular activity and paving the way for future in vivo applications.
Q & A
Basic: What synthetic methodologies are recommended for preparing (3S)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, and how can reaction yields be optimized?
Answer:
The synthesis of chiral pyrrolidin-3-amine derivatives typically involves coupling quinazoline moieties with substituted pyrrolidines via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. For example, a related compound, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, was synthesized using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, yielding 17.9% after chromatographic purification . To optimize yields:
- Use anhydrous solvents to minimize side reactions.
- Screen bases (e.g., KCO, CsCO) to enhance nucleophilicity.
- Employ microwave-assisted synthesis to reduce reaction time and improve efficiency.
Basic: How should researchers characterize the stereochemical purity of this compound?
Answer:
Chiral purity is critical for biological activity. Key methods include:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- NMR Spectroscopy : Compare H and C NMR shifts with enantiomerically pure standards. For example, in a related pyrrolidine derivative, distinct chemical shifts at δ 8.87 ppm (pyridinyl protons) confirmed structural integrity .
- Optical Rotation : Measure [α] values against known standards (e.g., (S)-configured compounds show specific rotations).
Advanced: What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives as kinase inhibitors?
Answer:
SAR studies require systematic modifications:
- Core Scaffold Variations : Replace quinazoline with pyridopyrimidine or pyrazolo[3,4-d]pyrimidine to assess kinase selectivity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO, -F) at the quinazoline C6 position to enhance binding affinity to ATP pockets .
- Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like KRAS or mGlu receptors, as seen in related compounds .
Advanced: How can contradictory biochemical assay results for this compound be resolved?
Answer:
Contradictions may arise from assay conditions or compound stability:
- Control Experiments : Verify compound stability in assay buffers (e.g., pH 7.4 PBS) using LC-MS to detect degradation products .
- Dose-Response Curves : Repeat assays across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional validation .
Advanced: What in vitro and in vivo models are suitable for evaluating the therapeutic potential of this compound in oncology?
Answer:
- In Vitro :
- In Vivo :
Basic: What safety precautions are essential when handling this compound in the laboratory?
Answer:
Refer to Safety Data Sheets (SDS) for guidance:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation exposure; if inhaled, move to fresh air immediately .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can metabolic stability and cytochrome P450 interactions be assessed for this compound?
Answer:
- Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS .
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to determine IC values .
- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect covalent adducts .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
